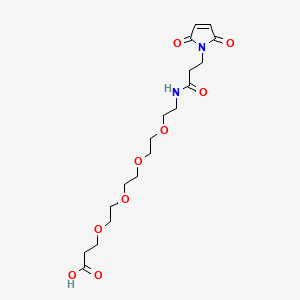

Mal-amido-PEG4-acid

Description

Contextualization of Heterobifunctional Poly(ethylene glycol) Linkers in Bioconjugation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein or peptide. thermofisher.com Heterobifunctional linkers are essential reagents in this field, designed with a general structure of X-PEG-Y, where X and Y represent two distinct reactive functionalities. cd-bioparticles.netjenkemusa.com This design allows for the controlled, stepwise conjugation of two different molecular entities, a critical capability for building sophisticated structures like antibody-drug conjugates (ADCs) and targeted drug delivery systems. jenkemusa.comnih.gov

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the reactive ends is a key design feature. The PEG moiety is biologically inert, non-immunogenic, and enhances the water solubility of the entire conjugate. psyclopeptide.com This improved solubility can prevent aggregation of the modified biomolecules and can lead to improved pharmacokinetic and pharmacodynamic (PK/PD) profiles in therapeutic applications. jenkemusa.com The discrete and defined length of the PEG chain, as seen in Mal-Amido-PEG4-acid, allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing the biological function of the final conjugate. psyclopeptide.com

Significance of Maleimide (B117702) and Carboxylic Acid Functionalities in Bio-orthogonal Chemistry

The utility of this compound stems directly from its two terminal functional groups, which exhibit distinct and highly specific reactivity. This dual reactivity allows for directed, orthogonal coupling schemes.

The maleimide group is highly reactive toward sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. cd-bioparticles.net This reaction proceeds efficiently under mild aqueous conditions, typically at a pH between 6.5 and 7.5, to form a stable, covalent thioether bond. thermofisher.com The high selectivity of the maleimide-thiol reaction makes it a cornerstone of site-specific protein modification. While widely used in bioconjugation, it is important to note that the maleimide-thiol reaction is not strictly bioorthogonal in all contexts, as endogenous thiols exist within cellular environments. researchgate.netnih.gov However, its reliability and efficiency have made it a staple for conjugating purified biomolecules. thermofisher.com

The carboxylic acid group provides the second reactive handle. This group is stable under the conditions required for the maleimide-thiol reaction but can be readily activated to react with primary amines, such as those on the side chains of lysine (B10760008) residues or at the N-terminus of a protein. medkoo.compeptide.com The activation is typically achieved using carbodiimide (B86325) chemistry, for example, with activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). broadpharm.compeptide.com This reaction forms a stable amide bond, completing the crosslinking process. biochempeg.com The ability to perform these two reactions sequentially and under different conditions provides chemists with precise control over the construction of bioconjugates.

Overview of Research Trajectories for this compound Derivatives

The versatile nature of the this compound scaffold has led to its use and derivatization in several advanced research areas. A prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. medchemexpress.com They consist of two ligands connected by a linker; one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This compound and its derivatives, such as Mal-amido-PEG4-NHS ester, are frequently used as components of the linker in PROTAC synthesis. medchemexpress.comglpbio.commedchemexpress.com

Beyond PROTACs, research has explored the incorporation of this linker into more complex drug delivery systems. For instance, derivatives like Mal-amido-PEG4-Val-Cit-PAB-PNP have been synthesized. axispharm.com This molecule combines the maleimide-PEG linker with a dipeptide (Val-Cit) that can be cleaved by specific enzymes inside cancer cells, a para-aminobenzoic acid (PAB) spacer, and a p-nitrophenyl (PNP) leaving group, creating a sophisticated linker-drug combination for targeted cancer therapy. axispharm.com

Furthermore, the fundamental reactivity of the linker is leveraged in creating tools for basic research, such as fluorescently labeled probes for studying biological processes. nih.gov The ability to attach a targeting moiety via the maleimide group and a reporter molecule (like a fluorescent dye) via the carboxyl group allows for the creation of highly specific imaging agents. The continued development of derivatives based on the Mal-Amido-PEG structure indicates its ongoing importance in advancing bioconjugation methodology and therapeutic innovation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1263045-16-4 | medchemexpress.comprecisepeg.comchemscene.com |

| Molecular Formula | C18H28N2O9 | medchemexpress.comprecisepeg.comchemscene.com |

| Molecular Weight | 416.42 g/mol | medchemexpress.comchemscene.com |

| Purity | >95-98% | precisepeg.comchemscene.com |

| SMILES | O=C(O)CCOCCOCCOCCOCCNC(CCN1C(C=CC1=O)=O)=O | medchemexpress.comchemscene.com |

Table 2: Functional Group Reactivity

| Functional Group | Reactive Partner | Resulting Bond | Typical Conditions | Source(s) |

|---|---|---|---|---|

| Maleimide | Thiol (Sulfhydryl) | Thioether | pH 6.5 - 7.5, aqueous buffer | thermofisher.comcd-bioparticles.net |

| Carboxylic Acid | Primary Amine | Amide | Requires activators (e.g., EDC, HATU) | broadpharm.compeptide.combiochempeg.com |

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJVEYLYYHOZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263045-16-4 | |

| Record name | 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Mal Amido Peg4 Acid

Established Synthetic Pathways for Mal-Amido-PEG4-acid

The synthesis of this compound typically involves the reaction of a protected amino-PEG-acid derivative with a maleimide-containing reagent. A common starting material is an amino-PEG-acid where the carboxylic acid is protected, often as a t-butyl ester, and the amino group is free. broadpharm.comsigmaaldrich.com This intermediate is then reacted with a maleimide (B117702) anhydride (B1165640) or a similar reactive maleimide species to form the maleimide group. Subsequent deprotection of the carboxylic acid yields the final this compound product.

Another approach involves starting with a maleimide-functionalized molecule and coupling it to a PEG linker that has a protected amine at one end and a carboxylic acid at the other. The final step would again be the deprotection of the amine to allow for further conjugation.

A specific synthetic route describes the treatment of β-alanine with maleic anhydride in dimethylformamide (DMF). chemicalbook.com The resulting acid is then reacted with N-hydroxysuccinimide (NHS) using a dicyclohexylcarbodiimide (B1669883) (DCC) coupling agent to produce an NHS ester. chemicalbook.com Separately, the tert-butyloxycarbonyl (Boc) protecting group of a commercially available t-boc-N-amido-dPEG4-acid is removed using trifluoroacetic acid (TFA), yielding the TFA salt of the amine. chemicalbook.com This amine is then reacted with the previously synthesized NHS ester. chemicalbook.com The resulting carboxylic acid is isolated and subsequently coupled with N-hydroxysuccinimide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to furnish the NHS ester of this compound. chemicalbook.com

Functional Group Protection and Deprotection Strategies (e.g., t-butyl ester)

In the synthesis of complex bifunctional molecules like this compound, protecting groups are crucial to prevent self-coupling and other unwanted side reactions. sigmaaldrich.com For the carboxylic acid moiety, the tert-butyl (t-butyl) ester is a commonly employed protecting group. broadpharm.combiochempeg.comscientificlabs.co.uk

The t-butyl ester can be introduced under acidic conditions and is stable to many reaction conditions used in PEG chemistry. Its primary advantage lies in its facile removal under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which typically does not affect other functional groups present in the molecule. broadpharm.combiochempeg.com This allows for the selective deprotection of the carboxylic acid, enabling its subsequent activation and reaction.

For the amine functionality, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group. broadpharm.com It is stable under a variety of reaction conditions but can be readily removed with acid.

The following table summarizes common protecting groups used in PEG linker synthesis:

| Functional Group | Protecting Group | Deprotection Conditions |

| Carboxylic Acid | tert-Butyl (t-butyl) ester | Mild acid (e.g., Trifluoroacetic acid) broadpharm.combiochempeg.com |

| Amine | tert-Butyloxycarbonyl (Boc) | Acidic conditions broadpharm.com |

| Hydroxyl | - | - |

Synthesis of Activated Esters of this compound (e.g., N-Hydroxysuccinimide esters, Pentafluorophenyl esters)

To facilitate the reaction of the carboxylic acid end of this compound with primary amines, it is often converted into a more reactive "activated ester." This enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by an amine.

N-Hydroxysuccinimide (NHS) Esters:

NHS esters are widely used for amine-reactive modifications. broadpharm.comconfluore.com The synthesis of Mal-Amido-PEG4-NHS ester involves the reaction of this compound with N-Hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). chemicalbook.com These reagents react efficiently with primary amines in neutral to slightly basic conditions (pH 7.0-8.0) to form stable amide bonds. broadpharm.comconfluore.comaxispharm.com

The general procedure for reacting a PEG NHS ester with an amine-bearing molecule involves dissolving the amine in an anhydrous organic solvent like DMF or DMSO. broadpharm.comaxispharm.com The PEG NHS ester and a base are then added, and the reaction is stirred for several hours. broadpharm.comaxispharm.com

Pentafluorophenyl (PFP) Esters:

Pentafluorophenyl (PFP) esters are another class of amine-reactive reagents. broadpharm.comaxispharm.com They are generally considered more stable to hydrolysis than NHS esters, which can lead to more efficient reactions. broadpharm.comaxispharm.com The synthesis of PFP esters can be achieved by reacting the carboxylic acid with pentafluorophenyl trifluoroacetate. scholaris.ca PFP esters also react with primary and secondary amines to form stable amide bonds. broadpharm.comaxispharm.com

The following table outlines key features of these activated esters:

| Activated Ester | Reactive Towards | Key Features |

| N-Hydroxysuccinimide (NHS) ester | Primary amines broadpharm.comconfluore.com | Forms stable amide bonds; reacts efficiently at pH 7.0-8.0 broadpharm.comconfluore.comaxispharm.com |

| Pentafluorophenyl (PFP) ester | Primary and secondary amines broadpharm.comaxispharm.com | More resistant to hydrolysis than NHS esters, leading to potentially higher reaction efficiency broadpharm.comaxispharm.com |

| 2,3,5,6-Tetrafluorophenyl (TFP) ester | Primary amines | Less susceptible to hydrolysis compared to NHS esters. broadpharm.com |

Chemo-selective Modification Approaches for Multi-functional PEG Linkers

The design of heterobifunctional PEG linkers like this compound is a prime example of chemo-selective modification. The presence of two distinct reactive groups, the maleimide and the carboxylic acid, allows for controlled, stepwise conjugation.

The maleimide group exhibits high selectivity for thiol groups, typically reacting at a pH range of 6.5-7.5 to form a stable thioether bond. broadpharm.comthermofisher.com This reaction is generally fast and specific, allowing for the attachment of a thiol-containing molecule without affecting other functional groups.

Once the first conjugation is achieved via the maleimide-thiol reaction, the terminal carboxylic acid can be activated, as described previously, to react with a primary amine on a second molecule. This two-step process, relying on the orthogonal reactivity of the maleimide and carboxylic acid groups, is a cornerstone of bioconjugation chemistry.

Furthermore, other chemo-selective ligation strategies can be employed with multi-functional PEG linkers. For instance, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly specific and efficient method for conjugation. medchemexpress.commdpi.com A PEG linker could be designed with a maleimide at one end and an azide (B81097) or alkyne at the other, allowing for a combination of thiol-maleimide chemistry and click chemistry for sequential conjugations.

Another example is the Staudinger ligation, which involves the reaction of an azide with a phosphine. nih.govnih.gov A PEG linker could incorporate an azide for reaction with a phosphine-functionalized molecule, while another terminus of the PEG linker could possess a different reactive group for subsequent modification. nih.govnih.gov

The versatility in the synthesis of heterobifunctional PEGs allows for the creation of linkers with a wide array of reactive groups, including tosylates, thioacetates, and pyridyl disulfides, enabling a broad range of chemo-selective modification strategies. mdpi.com

Reaction Kinetics and Mechanisms in Mal Amido Peg4 Acid Conjugation

Thiol-Maleimide Conjugation Efficiency and Selectivity

The reaction between a thiol (sulfhydryl) group and a maleimide (B117702) is a cornerstone of bioconjugation, prized for its high efficiency and selectivity. axispharm.comacs.org This Michael-type addition is rapid and can proceed under mild, physiological conditions without the need for a catalyst. axispharm.comresearchgate.net The inherent reactivity of the maleimide's carbon-carbon double bond, driven by ring strain and the cis-conformation of its carbonyl groups, makes it highly susceptible to nucleophilic attack by thiols. axispharm.com This leads to the formation of a stable thiosuccinimide linkage. axispharm.com

The thiol-maleimide reaction is exceptionally chemoselective, favoring thiols over other nucleophilic groups like amines, particularly within a specific pH range. axispharm.com At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.com This high degree of selectivity allows for the specific modification of cysteine residues in proteins and peptides. acs.org Research has shown that coupling efficiencies for this reaction are typically high, often falling within the 70-90% range, with specificities greater than 95%. acs.org

Impact of pH and Solvent Systems on Thiol-Maleimide Reaction Kinetics

The kinetics of the thiol-maleimide reaction are significantly influenced by the pH of the reaction medium. The reaction rate is dependent on the pKa of the thiol group, as the deprotonated thiolate anion is the reactive nucleophile. nih.gov Consequently, the reaction rate generally increases with pH. researchgate.netnih.gov However, there is an optimal pH range for achieving high selectivity.

For most applications, a pH range of 6.5 to 7.5 is considered ideal. axispharm.com Within this window, the concentration of the reactive thiolate is sufficient for a rapid reaction, while minimizing competing side reactions, such as the reaction of the maleimide with amines, which becomes more significant at pH values above 7.5. researchgate.netresearchgate.net At pH levels below 6.5, the protonated state of the thiol predominates, slowing down the reaction. nih.gov In some cases, to prevent certain side reactions like thiazine (B8601807) formation with N-terminal cysteines, performing the conjugation at a more acidic pH, around 5, is recommended. bachem.compharmiweb.com

Side Reactions and Stability Considerations of Maleimide Adducts

Despite the high selectivity of the thiol-maleimide reaction, several side reactions and stability issues can arise. The resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation and exchange with other thiol-containing molecules like glutathione (B108866) in vivo. axispharm.comresearchgate.netd-nb.info This can compromise the stability and efficacy of the conjugate. d-nb.infoprolynxinc.com

Another significant side reaction is the hydrolysis of the maleimide ring itself, which can be accelerated at higher pH. axispharm.com While this can be a drawback, controlled hydrolysis of the thiosuccinimide ring post-conjugation can be a strategy to stabilize the adduct, as the ring-opened product is no longer susceptible to the retro-Michael reaction. prolynxinc.comspringernature.com However, for commonly used N-alkyl-substituted maleimides, this hydrolysis is often too slow to be practical. prolynxinc.com

Furthermore, when conjugating to an unprotected N-terminal cysteine, a side reaction known as thiazine rearrangement can occur. bachem.comnih.gov This involves a nucleophilic attack of the N-terminal amine on the succinimide (B58015) ring, leading to a six-membered thiazine derivative. bachem.compharmiweb.com The rate of this rearrangement is highly dependent on pH, increasing significantly under basic conditions. bachem.comnih.gov Performing the conjugation at an acidic pH (around 5) can prevent this side reaction by keeping the N-terminal amino group protonated. bachem.compharmiweb.com

Amide Bond Formation with Carboxylic Acid Terminal

The carboxylic acid terminus of Mal-Amido-PEG4-acid provides a second, orthogonal site for conjugation, typically with primary amines, to form a stable amide bond. Unlike the direct reaction of thiols with maleimides, the formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group. rsc.orgchemistrysteps.comlibretexts.org Direct reaction is generally inefficient as amines are basic and will deprotonate the carboxylic acid, forming an unreactive carboxylate salt. chemistrysteps.comlibretexts.org

Coupling Reagents and Conditions for Amine Conjugation (e.g., EDC, HATU, DCC)

To facilitate amide bond formation, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. rsc.orgiris-biotech.de

Carbodiimides (EDC and DCC):

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that is widely used for bioconjugation in aqueous solutions. thermofisher.compapyrusbio.com EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.compapyrusbio.com This intermediate can then react with a primary amine to form an amide bond, with EDC being released as a soluble urea (B33335) byproduct. thermofisher.com The reaction is most efficient in acidic conditions (pH 4.5-5.0). thermofisher.comcreative-proteomics.com A major challenge with EDC is the instability of the O-acylisourea intermediate, which can hydrolyze back to the carboxylic acid. thermofisher.comcreative-proteomics.com To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. thermofisher.com

N,N'-Dicyclohexylcarbodiimide (DCC) functions similarly to EDC but is not water-soluble and is therefore primarily used in organic synthesis. chemistrysteps.comthermofisher.com The byproduct, dicyclohexylurea, is insoluble in most organic solvents and precipitates out of the reaction, which can be advantageous for purification in solution-phase synthesis but makes it unsuitable for solid-phase synthesis. researchgate.net

Uronium/Aminium and Phosphonium Salts (HATU):

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization. researchgate.netpeptide.com It is often preferred for difficult couplings, such as those involving sterically hindered amino acids. sigmaaldrich.com HATU activates the carboxylic acid by forming an active ester, which then readily reacts with the amine. wikipedia.org It is typically used in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). wikipedia.orgnih.gov

Optimization of Amide Coupling Yields and Purity

Achieving high yields and purity in amide bond formation requires careful optimization of several reaction parameters. The choice of coupling reagent is a primary consideration, with more reactive reagents like HATU often being used for challenging couplings. creative-peptides.comjpt.com

Key optimization strategies include:

Reagent Stoichiometry: Using an appropriate molar ratio of the coupling reagent and base relative to the carboxylic acid is crucial. jpt.com For instance, a 1.5 to 3-fold excess of T3P (a phosphonic acid anhydride (B1165640) coupling reagent) is often used. jpt.com Excess uronium reagents like HATU should be avoided as they can lead to unwanted side reactions. researchgate.net

Reaction Conditions: Optimizing the coupling time, temperature, and reagent concentrations can maximize yield and minimize side product formation. creative-peptides.com In some cases, increasing the reaction temperature can improve purity, although this is sequence-dependent. gyrosproteintechnologies.com

Solvent Choice: The solvent must be able to dissolve all reactants and, in the case of solid-phase synthesis, adequately swell the resin. iris-biotech.de Polar aprotic solvents like DMF are common choices. wikipedia.org

Use of Additives: Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are often included in carbodiimide-mediated couplings to suppress racemization and improve efficiency. peptide.comcreative-peptides.com

Purification: The final purity of the conjugate is highly dependent on the efficiency of the coupling reaction, as the removal of closely related impurities can be challenging. gyrosproteintechnologies.com Utilizing efficient coupling strategies minimizes the formation of deletion products and other impurities, simplifying the subsequent purification process. gyrosproteintechnologies.com

Comparative Analysis of Different Conjugation Chemistries for this compound (e.g., with "click chemistry" alternatives)

The thiol-maleimide reaction is often categorized as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. researchgate.net It offers significant advantages over older conjugation methods, such as those involving the random modification of lysine (B10760008) residues. thno.org

However, the stability issues of the thiol-maleimide adduct, particularly the potential for retro-Michael reactions, have prompted the development and use of alternative conjugation strategies. researchgate.netnih.gov

Comparison with "Click Chemistry" Alternatives:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is another powerful click chemistry reaction that involves the reaction of a cyclooctyne (B158145) with an azide (B81097). It is highly bioorthogonal, meaning it does not react with native functional groups in biological systems. Like the thiol-maleimide reaction, it proceeds under mild conditions without a catalyst. A key advantage of SPAAC is the exceptional stability of the resulting triazole linkage, which is not susceptible to cleavage in a biological environment. However, the synthesis of the required strained alkyne and azide functionalities can be more complex than incorporating a thiol or maleimide.

Oxime Ligation: The reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime linkage is highly selective and efficient. thno.org This chemistry is also bioorthogonal and has been used for radiolabeling and other bioconjugation applications. thno.org The resulting oxime bond is generally very stable. thno.org

Alternative Thiol-Reactive Chemistries: To address the instability of the maleimide adduct, alternative thiol-reactive groups have been developed. For example, monobromomaleimides react efficiently with thiols, and the resulting adduct can be hydrolyzed to a stable maleamic acid without a competing retro-Michael deconjugation pathway. nih.gov Mono-sulfone-PEG has also been shown to form a more stable conjugate with thiols compared to maleimide-PEG. frontiersin.org Dibromomaleimides allow for the sequential conjugation of a thiol and then an amine, which deactivates the maleimide and generates a stable, dual-functionalized conjugate. rsc.org

Applications in Bioconjugation and Biomedical Research

Advanced Strategies for Protein and Peptide Conjugation

Mal-Amido-PEG4-acid and similar PEGylated linkers are instrumental in the precise modification of proteins and peptides. biochempeg.combroadpharm.combroadpharm.comnih.gov The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments. broadpharm.comthermofisher.comrsc.org

Site-Specific Modification of Thiol-Containing Biomolecules

A key application of this compound lies in its ability to facilitate the site-specific modification of biomolecules that contain thiol groups, such as those found in cysteine residues of proteins and peptides. lookchem.comcreativepegworks.combiochempeg.com The maleimide (B117702) group on the linker reacts specifically with sulfhydryl groups under mild pH conditions (typically 6.5-7.5) to form a stable thioether bond. biochempeg.comthermofisher.comprecisepeg.com This targeted conjugation is crucial for creating well-defined bioconjugates with preserved biological activity. creativepegworks.com

This site-specific modification can be used to:

Attach PEG chains to proteins, which can improve their solubility, stability, and pharmacokinetic profile, while potentially reducing their immunogenicity. creativepegworks.com

Develop drug delivery systems by linking therapeutic agents to proteins or nanoparticles. creativepegworks.com

Create hydrogels with controlled properties for applications in tissue engineering and regenerative medicine. biochempeg.com

Modify surfaces to prevent non-specific protein adsorption, which is important for biosensors and medical implants. creativepegworks.com

The reaction between the maleimide group and a thiol is a Michael addition, resulting in a stable covalent bond. creativepegworks.combiochempeg.com It is important to control the pH of the reaction, as at pH values above 7.5, the maleimide group can also react with primary amines and is more susceptible to hydrolysis. thermofisher.comwindows.net

Conjugation to Amine-Containing Proteins and Oligonucleotides

The terminal carboxylic acid group of this compound provides another avenue for conjugation, specifically to molecules containing primary amine groups, such as lysine (B10760008) residues in proteins and amine-modified oligonucleotides. broadpharm.combiochempeg.combroadpharm.compeptide.com This reaction, however, requires the activation of the carboxylic acid. Common activating agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), which facilitate the formation of a stable amide bond. broadpharm.commedkoo.compeptide.com

This dual reactivity allows for a two-step conjugation process. For instance, an amine-containing protein can first be reacted with an activated form of this compound (such as Mal-Amido-PEG4-NHS ester), followed by conjugation of a thiol-containing molecule to the maleimide group. windows.net This controlled, sequential approach is valuable in assembling complex bioconjugates. windows.net

Impact of PEG Spacer Length on Conjugate Performance (e.g., Mal-Amido-PEGx-acid series)

The length of the polyethylene (B3416737) glycol (PEG) spacer in linkers like the Mal-Amido-PEGx-acid series can significantly influence the properties and performance of the final conjugate. rsc.org The PEG chain's primary role is to increase the hydrophilicity and hydrodynamic volume of the conjugate. rsc.org This can lead to:

Improved Solubility and Stability: Longer PEG chains generally enhance the solubility of hydrophobic drugs or proteins and can prevent aggregation. thermofisher.com

Enhanced Pharmacokinetics: The increased size conferred by the PEG spacer can reduce renal clearance, leading to a longer circulation half-life in the body. rsc.org

Modulated Biological Activity: The distance between the conjugated molecules, dictated by the PEG length, can be critical. In some cases, a shorter linker may be optimal for strong binding interactions, while in others, a longer, more flexible linker might be necessary to overcome steric hindrance. nih.govnih.gov

Research has shown that there is often an optimal PEG length for a specific application. For example, in the context of antibody-drug conjugates, intermediate-length PEG spacers (e.g., PEG6, PEG8, PEG12) have been shown to result in higher drug loading compared to shorter (PEG4) or longer (PEG24) spacers. rsc.org Similarly, studies on nanoparticle targeting have demonstrated that the PEG linker length affects the targeting efficiency, with different lengths being optimal for different cell types and in vitro versus in vivo conditions. nih.govdovepress.com The choice of PEG spacer length is therefore a critical design parameter that needs to be empirically determined for each specific bioconjugate.

Development of Antibody-Drug Conjugates (ADCs) utilizing this compound

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. fujifilm.com The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. biochempeg.com this compound and its derivatives are frequently employed in the construction of these complex molecules. acs.org

Design Principles for Non-Cleavable this compound Linkers in ADCs

Non-cleavable linkers, as the name suggests, are designed to remain intact during circulation in the bloodstream. The release of the cytotoxic payload relies on the complete degradation of the antibody-linker-drug complex within the lysosome of the target cancer cell. rsc.org

Key design principles for non-cleavable linkers like those derived from this compound include:

Stability: The linker must be highly stable in the bloodstream to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity. biochempeg.com The thioether bond formed from the maleimide-thiol reaction is generally considered stable. However, a retro-Michael reaction can lead to linker-drug exchange with other thiol-containing molecules like albumin, a phenomenon that can be mitigated by linker design. rsc.orgacs.org

Controlled Conjugation: The bifunctional nature of this compound allows for controlled and site-specific attachment of the drug to the antibody, which is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR). acs.org

Strategies for Payload Attachment and Homogeneous ADC Synthesis

Achieving a homogeneous ADC preparation, where each antibody carries the same number of drug molecules at specific sites, is a major goal in ADC development. nih.govacs.org Homogeneity is desirable as it can lead to a more predictable pharmacokinetic profile and a wider therapeutic window. rsc.org

Strategies for payload attachment and homogeneous ADC synthesis using linkers like this compound often involve:

Engineered Cysteine Residues: Antibodies can be genetically engineered to introduce cysteine residues at specific sites, providing reactive thiol groups for conjugation with the maleimide end of the linker. rsc.org This allows for precise control over the location and number of attached payloads, leading to homogeneous ADCs with a defined DAR. rsc.org

Two-Step Conjugation: The payload can first be attached to the linker, for example, by activating the carboxylic acid of this compound and reacting it with an amine-containing drug. The resulting linker-payload construct is then conjugated to the thiol groups on the antibody. windows.net

The choice of payload is also critical. Payloads for ADCs are typically highly potent cytotoxic agents, and their chemical properties must be compatible with the conjugation chemistry. fujifilm.comnih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Functional Groups | Key Application |

| This compound | C18H28N2O9 | 416.4 | Maleimide, Carboxylic Acid | Heterobifunctional linker for bioconjugation |

| Mal-Amido-PEG4-NHS ester | C22H31N3O11 | 513.5 | Maleimide, NHS Ester | Amine-reactive linker for protein conjugation |

| Mal-Amido-PEG2-acid | C11H15NO6 | 257.2 | Maleimide, Carboxylic Acid | Shorter PEG linker for bioconjugation |

| Mal-Amido-PEG6-acid | C22H36N2O11 | 504.5 | Maleimide, Carboxylic Acid | Longer PEG linker for bioconjugation |

| Mal-Amido-PEG4-amine | C18H31N3O8 | 417.5 | Maleimide, Amine | Linker for conjugation to carboxyl groups |

Interactive Data Table: Common Payloads Used in ADC Development

| Payload Class | Mechanism of Action | Example |

| Auristatins | Tubulin inhibitor | Monomethyl auristatin E (MMAE) |

| Maytansinoids | Tubulin inhibitor | DM1, DM4 |

| Calicheamicins | DNA damaging agent | Ozogamicin |

| Pyrrolobenzodiazepines (PBDs) | DNA damaging agent | Talirine |

| Camptothecins | Topoisomerase I inhibitor | SN-38 |

Rational Design of Proteolysis-Targeting Chimeras (PROTACs) with this compound Linkers

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation. medchemexpress.comsigmaaldrich.com A PROTAC operates by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein. medchemexpress.commedchemexpress.com These molecules consist of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands. medchemexpress.comjenkemusa.com

The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). medchemexpress.com The formation of this complex is a prerequisite for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. medchemexpress.com The length, rigidity, and chemical composition of the linker, such as the PEG4 chain in this compound, are critical parameters that dictate the geometry and stability of the ternary complex. jenkemusa.com

For example, studies have shown that modifying the linker from a rigid triazole-containing structure to a more flexible alkyl or PEG-based linker can improve degradation potency. nih.govnih.gov The flexibility and hydrophobicity of the linker can be fine-tuned to achieve the desired pharmacological properties. sigmaaldrich.com

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

|---|---|---|

| PEG Chains (e.g., PEG4) | Hydrophilic, flexible, variable lengths available. medchemexpress.comjenkemusa.com | Improves aqueous solubility, cell permeability, and can provide optimal spacing for ternary complex formation. jenkemusa.com |

| Alkyl Chains | Hydrophobic, flexible. medchemexpress.com | Can be used to tune lipophilicity; length is critical for degradation efficiency. nih.gov |

| Alkene/Alkyne Chains | More rigid than alkyl chains. nih.gov | Introduces conformational constraints that can sometimes improve binding and degradation potency. nih.govnih.gov |

Functionalization of Diagnostic and Imaging Agents

The maleimide functional group is widely used for the site-specific modification of biomolecules, such as peptides and antibodies, to create targeted diagnostic and imaging agents. nih.govthno.org this compound serves as a linker to attach imaging moieties, like radionuclides for Positron Emission Tomography (PET), to these targeting vectors. The maleimide enables covalent attachment to a cysteine residue on the biomolecule, while the carboxylic acid provides a handle for attaching the imaging component. broadpharm.commedkoo.com The PEG4 spacer helps to improve the pharmacokinetics of the resulting conjugate, for instance by reducing background accumulation and enhancing its hydrophilic nature. nih.govthno.org

Specific strategies have been developed to radiolabel maleimide-functionalized biomolecules for PET imaging.

One prominent method involves the use of thiol-containing prosthetic groups that are first radiolabeled and then conjugated to the maleimide on the targeting vector. nih.govthno.org A key example is [¹⁸F]fluoro-PEG4-thiol . This prosthetic group is synthesized and labeled with the positron-emitting radionuclide Fluorine-18 (¹⁸F). It is then reacted with a maleimide-functionalized peptide or antibody under physiological conditions. researchgate.netnih.gov The thiol group of [¹⁸F]fluoro-PEG4-thiol adds across the double bond of the maleimide to form a stable thioether linkage, resulting in the final ¹⁸F-labeled radiopharmaceutical. researchgate.net PET imaging studies comparing conjugates made with [¹⁸F]fluoro-PEG4-thiol to those with a shorter, more lipophilic [¹⁸F]fluoropropyl-thiol linker showed that the PEG4-containing tracer had superior pharmacokinetics, including lower intestinal accumulation, due to its enhanced hydrophilicity. nih.govthno.org

Another important strategy employs bifunctional chelators that incorporate a maleimide group, such as NOTA-MAL . NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly effective chelator for various radiometals, including Gallium-68 (⁶⁸Ga) and the [¹⁸F]AlF complex. acs.orgresearchgate.net A NOTA-MAL chelator is first conjugated to a thiol-containing biomolecule via the maleimide group. nih.gov Subsequently, the NOTA cage is used to complex the desired radionuclide (e.g., ⁶⁸Ga from a generator or ¹⁸F via the aluminum fluoride (B91410) method). nih.govacs.org This approach allows for efficient and stable radiolabeling under mild conditions, making it suitable for sensitive biomolecules. nih.govacs.org

| Conjugation Strategy | Radionuclide | Mechanism | Key Features |

|---|---|---|---|

| [¹⁸F]fluoro-PEG4-thiol Prosthetic Group | ¹⁸F | Thiol-maleimide Michael addition reaction. researchgate.netnih.gov | Produces hydrophilic conjugates with favorable in vivo pharmacokinetics; labeling occurs under mild, physiological conditions. nih.govthno.org |

| NOTA-MAL Chelator | ⁶⁸Ga, [¹⁸F]AlF | Chelation of radiometal by the NOTA cage after conjugation of the maleimide to a biomolecule. nih.govacs.org | Forms highly stable radiometal complexes; versatile for use with different metal radionuclides. acs.orgacs.org |

Targeted Imaging Probe Development

The unique architecture of this compound makes it a valuable tool in the development of targeted imaging probes. lookchem.com These probes are engineered to selectively bind to specific biological targets, such as receptors on cancer cells, allowing for precise visualization through various imaging modalities. The linker plays a crucial role in conjugating an imaging agent (e.g., a fluorescent dye or a radionuclide chelator) to a targeting moiety (e.g., an antibody or peptide). lookchem.com

The development process leverages the dual reactivity of the linker. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. cd-bioparticles.netbroadpharm.combiochempeg.com This reaction is highly selective under mild pH conditions (6.5-7.5), ensuring precise conjugation. broadpharm.com Concurrently, the terminal carboxylic acid can be activated to react with primary amine groups on the imaging agent or the targeting ligand, forming a stable amide bond. cd-bioparticles.netbroadpharm.compeptide.com

Table 1: Components and Functions in this compound-based Imaging Probes

| Component | Functional Group | Role in Imaging Probe | Research Finding Reference |

|---|---|---|---|

| Targeting Moiety | Thiol (-SH) or Amine (-NH2) | Binds to a specific biological target (e.g., cell surface receptor). | axispharm.com |

| This compound | Maleimide & Carboxylic Acid | Covalently links the targeting moiety to the imaging agent. | lookchem.combroadpharm.com |

| PEG4 Spacer | Polyethylene Glycol | Increases solubility, reduces non-specific binding, and improves pharmacokinetics. | lookchem.comcd-bioparticles.net |

| Imaging Agent | Amine (-NH2) or Thiol (-SH) | Provides the signal for detection (e.g., fluorescence, radioactivity). | lookchem.com |

Pharmacokinetic Modulation by this compound Incorporation

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy for improving their pharmacokinetic profiles. researchgate.nettandfonline.comfrontiersin.org The incorporation of the this compound linker into a biopharmaceutical leverages the benefits of PEGylation to enhance its therapeutic efficacy. lookchem.comaxispharm.com

The primary pharmacokinetic advantages conferred by the PEG4 spacer include:

Prolonged Circulation Half-Life : The PEG moiety increases the hydrodynamic size of the conjugated molecule. frontiersin.org This increased size reduces the rate of renal clearance through glomerular filtration, allowing the molecule to circulate in the bloodstream for a longer period. researchgate.netsnmjournals.org

Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain improves the solubility of often hydrophobic drugs or peptides in aqueous solutions, which is crucial for administration and distribution in the body. tandfonline.comfrontiersin.orgaxispharm.com It can also protect the attached molecule from enzymatic degradation.

Reduced Immunogenicity : The flexible PEG chain can mask epitopes on the surface of protein-based therapeutics, preventing their recognition by the immune system and thereby reducing the risk of an immune response. researchgate.netfrontiersin.org

These modifications can lead to more sustained and constant plasma concentrations of the therapeutic agent. researchgate.net Maintaining drug levels within a therapeutic window for an extended duration can enhance clinical effectiveness and may allow for less frequent administration. researchgate.net The size, geometry, and point of attachment of the PEG chain are all critical factors that determine the extent of pharmacokinetic modulation. researchgate.netsnmjournals.org While this compound contains a relatively short PEG chain, its inclusion is a key step in improving the in-vivo behavior of the conjugated biomolecule. lookchem.com For instance, in the context of antibody-drug conjugates (ADCs), the PEG spacer enhances the solubility, stability, and circulation time of the entire conjugate.

Table 2: Impact of PEGylation on Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Effect of PEGylation | Underlying Mechanism | Research Finding Reference |

|---|---|---|---|

| Circulation Half-Life | Increased | Reduced renal clearance due to increased hydrodynamic size. | researchgate.netfrontiersin.org |

| Renal Clearance | Decreased | Steric hindrance prevents filtration by the glomerulus. | researchgate.netsnmjournals.org |

| Aqueous Solubility | Increased | The hydrophilic nature of the PEG chain improves solubility. | tandfonline.comfrontiersin.org |

| Immunogenicity | Reduced | Steric hindrance masks antigenic sites on the biomolecule. | researchgate.netfrontiersin.org |

| Bioavailability | Enhanced | Improved solubility and stability lead to greater systemic exposure. | lookchem.com |

Engineering of Advanced Materials and Platforms

Surface Functionalization of Biomedical Devices and Implants

The surface properties of a biomedical device are paramount to its success in vivo. Mal-Amido-PEG4-acid is instrumental in modifying these surfaces to improve their interaction with the biological environment.

This compound enables the stable, covalent attachment of a PEGylated layer onto surfaces that are rich in sulfhydryl (thiol) groups. biochempeg.comlookchem.com The core of this functionality lies in the maleimide (B117702) group, which reacts specifically and efficiently with thiols under physiological or near-physiological pH conditions (typically pH 6.5-7.5). interchim.frnih.gov This reaction, a Michael-type addition, results in the formation of a highly stable thioether bond, securely anchoring the linker to the surface. interchim.frnih.gov This method is a cornerstone for modifying materials and implants to introduce a functional PEG spacer, which can then be used for further molecular attachments via its terminal carboxylic acid group. biochempeg.combroadpharm.com

Table 1: Reactive Properties of this compound

| Functional Group | Reactive Target | Resulting Bond | Typical Reaction pH |

| Maleimide | Sulfhydryl (Thiol) Group (-SH) | Thioether | 6.5 - 7.5 interchim.frnih.gov |

| Carboxylic Acid (-COOH) | Primary Amine Group (-NH₂) | Amide | Requires activator (e.g., EDC, HATU) biochempeg.comlookchem.com |

Integration into Biosensor and Assay Development

In the realm of diagnostics, the precision of molecular recognition is key. This compound serves as a high-performance linker for constructing sensitive and specific biosensors. lookchem.com

This compound functions as a heterobifunctional crosslinker, creating a stable interface between a sensor's surface and a biological recognition element (bioreceptor). lookchem.com For instance, a thiol-modified DNA probe or antibody can be covalently attached to the linker's maleimide group. nih.gov Subsequently, the linker's terminal carboxylic acid can be activated to form an amide bond with amine groups present on the biosensor's substrate. biochempeg.com The PEG spacer provides critical physical separation and flexibility, preventing steric hindrance and ensuring the attached biomolecule maintains its native conformation and activity. lookchem.com This controlled orientation and accessibility are vital for effective target binding.

Table 2: Benefits of this compound in Material and Platform Engineering

| Application Area | Key Benefit | Mechanism of Action |

| Biomedical Implants | Enhanced Biocompatibility | PEG spacer reduces protein fouling and non-specific interactions. interchim.frtaskcm.com |

| Biosensors | Improved Sensitivity | Reduces background noise and provides optimal orientation for bioreceptors. lookchem.cominterchim.fr |

| Hydrogels | Biofunctionality | Enables covalent incorporation of bioactive peptides (e.g., RGD) for cell interaction. nih.govresearchgate.net |

Fabrication of Biofunctionalized Hydrogels and Scaffolds

Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and regenerative medicine to mimic the natural extracellular matrix (ECM). The functionalization of these hydrogels with bioactive molecules is critical for directing cell behavior. Research utilizing structurally similar multi-arm PEG-maleimide (PEG-Mal) macromers demonstrates the principles applicable to this compound in this context. nih.govresearchgate.netresearchgate.net

Hydrogels are often formed through a Michael-type addition reaction where multi-arm PEG-maleimide molecules are cross-linked with thiol-containing molecules, such as dithiol peptides or polymers. nih.govresearchgate.net This reaction proceeds under physiological conditions, allowing for the encapsulation of living cells within the forming gel matrix (in situ crosslinking). researchgate.netmdpi.com

To create a "biofunctionalized" hydrogel, bioactive peptides containing a cysteine residue (with its free thiol group) can be reacted with a portion of the PEG-maleimide molecules before the cross-linking step. nih.govresearchgate.net For example, the cell-adhesive peptide motif RGD (Arginine-Glycine-Aspartic acid) can be incorporated into the hydrogel structure. nih.govresearchgate.net This allows cells within or on the hydrogel to attach and interact with the scaffold, promoting processes like cell spreading, growth, and differentiation, which are essential for tissue regeneration. nih.gov The ability to covalently link such instructive cues to the hydrogel backbone via the maleimide-thiol reaction is a powerful strategy for creating advanced biomaterials for tissue engineering. nih.govresearchgate.net

Crosslinking Mechanisms in PEG-Maleimide Hydrogel Synthesis

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix (ECM), making them ideal for applications in tissue engineering and drug delivery. mdpi.commcmaster.ca Poly(ethylene glycol) (PEG) is a commonly used synthetic polymer for hydrogel formation due to its biocompatibility, hydrophilicity, and resistance to protein adsorption. mdpi.combiorxiv.orgnih.gov The functionalization of PEG with reactive groups like maleimide allows for the formation of crosslinked hydrogel networks.

The primary crosslinking mechanism for PEG-maleimide hydrogels involves the Michael-type addition reaction between the maleimide group and a thiol group. nih.govresearchgate.net This reaction is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst, which is advantageous for encapsulating sensitive biological materials like cells. nih.govpnas.org

Crosslinking with Dithiol Cross-linkers:

A common method to form PEG-maleimide hydrogels is by reacting multi-arm PEG-maleimide macromers with dithiol cross-linkers. nih.govresearchgate.net The thiol groups on the cross-linker react with the maleimide groups on the PEG arms, forming stable thioether linkages and creating a crosslinked polymer network. nih.govresearchgate.net The speed of this reaction is influenced by the reactivity of the thiol, which can be modulated by factors such as pH and the presence of certain buffers. nih.govnih.gov For instance, more basic conditions can accelerate gelation by favoring the formation of thiolate anions, which are more nucleophilic. nih.gov

The thiol-maleimide reaction is known for its rapid kinetics, which can sometimes be a drawback, leading to heterogeneous hydrogel networks if mixing is not sufficiently fast. nih.govpnas.org Strategies to slow down the reaction and improve homogeneity include lowering the pH or using specific buffer systems. nih.gov

Crosslinking with Poly(ε-lysine):

An alternative crosslinking strategy involves the reaction of maleimide-terminated PEG with poly(ε-lysine) (ε-PL). mdpi.comresearchgate.net In this case, the primary amine groups on the lysine (B10760008) residues of ε-PL react with the maleimide groups of the PEG macromers. mdpi.comresearchgate.net This amine/maleimide reaction also proceeds under physiological conditions, allowing for the in-situ formation of hydrogels. mdpi.comresearchgate.net Poly(ε-lysine) is a naturally derived, biocompatible, and biodegradable polymer, making it an attractive crosslinker for creating hydrogels for medical applications. mdpi.comnih.gov

Tuning Hydrogel Mechanical Properties and Degradation Profiles

The ability to tune the mechanical properties and degradation rate of hydrogels is crucial for their application in tissue engineering and controlled release systems. These properties can be tailored by adjusting the hydrogel's crosslink density and the chemical nature of the crosslinks.

Mechanical Properties:

The mechanical stiffness of PEG-maleimide hydrogels, often quantified by the storage modulus (G'), is directly related to the crosslink density of the network. researchgate.netnih.gov Several factors can be adjusted to control this density:

Macromer Concentration: Increasing the weight percentage of the polymer precursors (e.g., PEG-maleimide and the crosslinker) leads to a higher concentration of reactive groups, resulting in a more densely crosslinked network and a stiffer hydrogel. nih.govnih.gov

Degree of Functionalization: The number of maleimide groups per PEG macromer influences the potential number of crosslinks. Using a higher degree of maleimide functionalization on the polymer backbone can increase the crosslink density. nih.gov

Stoichiometry of Reactive Groups: The molar ratio of maleimide to thiol groups affects the efficiency of the crosslinking reaction and the final network structure. researchgate.net Varying this ratio can modulate the mechanical properties. For example, in a study using PEG-keratin hydrogels, different molar masses of the maleimide-functionalized PEG resulted in hydrogels with distinct storage moduli. researchgate.net

| Parameter | Effect on Mechanical Properties |

| Increased Macromer Concentration | Increased stiffness (higher storage modulus) nih.govnih.gov |

| Increased Maleimide Functionalization | Increased stiffness nih.gov |

| Varied Thiol:Maleimide Ratio | Modulated stiffness researchgate.net |

| Molar Mass of PEG-Maleimide | Lower molar mass resulted in higher storage modulus researchgate.net |

Degradation Profiles:

The degradation of PEG-maleimide hydrogels can be engineered to occur through different mechanisms, allowing for the release of encapsulated therapeutics or the replacement of the scaffold by new tissue.

Hydrolytic Degradation: Incorporating hydrolytically labile ester linkages into the PEG macromer backbone can lead to the gradual degradation of the hydrogel network over time through hydrolysis. rsc.org The rate of degradation can be influenced by the pH and temperature of the surrounding environment. researchgate.netrsc.org

Enzymatic Degradation: To mimic the degradation of natural ECM, enzyme-sensitive peptide sequences can be incorporated into the crosslinks. nih.gov For instance, peptides that are substrates for matrix metalloproteinases (MMPs), enzymes that are often upregulated during tissue remodeling and disease, can be used as crosslinkers. nih.gov The degradation rate is then dependent on the concentration and activity of the specific enzyme.

Retro-Michael Addition: While the thioether bond formed from the thiol-maleimide reaction is generally stable, certain aryl-thiol-based linkages can be designed to be cleaved in response to a reducing environment, such as the high concentration of glutathione (B108866) found in some tissues. rsc.org This allows for triggered degradation and release.

| Degradation Mechanism | Stimulus | Key Feature |

| Hydrolysis | Aqueous environment, pH, temperature researchgate.netrsc.org | Gradual bulk degradation rsc.org |

| Enzymatic Cleavage | Specific enzymes (e.g., MMPs) nih.gov | Cell-mediated degradation nih.gov |

| Retro-Michael Addition | Reducing agents (e.g., glutathione) rsc.org | Triggered degradation in specific microenvironments rsc.org |

Applications in Tissue Engineering and Controlled Release Systems

The tunable properties of hydrogels formed using maleimide chemistry, including those involving this compound, make them highly suitable for various biomedical applications.

Tissue Engineering:

In tissue engineering, hydrogels serve as scaffolds that provide structural support for cells and guide the formation of new tissue. nih.gov PEG-maleimide hydrogels are particularly advantageous because they are bio-inert, minimizing non-specific cell interactions, but can be readily modified with bioactive molecules to direct cell behavior. nih.gov

Cell Encapsulation: The mild and rapid in-situ gelation of PEG-maleimide hydrogels allows for the encapsulation of living cells with high viability. nih.govresearchgate.net The porous structure of the hydrogel facilitates the transport of nutrients and waste products, essential for cell survival and function. researchgate.netacs.org

Biofunctionalization: Cell adhesion peptides, such as Arginine-Glycine-Aspartic acid (RGD), can be covalently attached to the hydrogel network to promote cell attachment, proliferation, and differentiation. researchgate.netmdpi.com This is often achieved by reacting a thiol-containing peptide with the maleimide groups on the PEG macromer. researchgate.net

Guided Tissue Regeneration: By controlling the mechanical properties and degradation rate, these hydrogels can be designed to match the target tissue and degrade at a rate that corresponds to new tissue formation. nih.gov For example, a faster degrading hydrogel was shown to improve cellular invasion and bone regeneration in a critical-sized calvarial defect model. nih.gov

Controlled Release Systems:

Hydrogels are excellent vehicles for the controlled and localized delivery of therapeutic agents, including proteins, growth factors, and other biomolecules. nih.gov

Sustained Release: The crosslinked network of the hydrogel acts as a barrier to the diffusion of encapsulated molecules. nih.gov The release rate can be controlled by the crosslink density; a higher density results in a smaller mesh size and slower diffusion. nih.gov

Stimuli-Responsive Release: Degradable hydrogels can release their payload as the network breaks down. nih.govacs.org For instance, hydrogels with enzyme-sensitive crosslinks can release growth factors in response to enzymes secreted by infiltrating cells, creating a feedback loop that can enhance tissue regeneration. nih.gov Similarly, redox-responsive hydrogels can be designed for triggered release in specific cellular environments. acs.org

Protection of Therapeutics: Encapsulation within a hydrogel can protect sensitive protein therapeutics from degradation in the physiological environment, thereby enhancing their stability and bioavailability. nih.govnih.gov PEG-maleimide hydrogels have been successfully used to deliver growth factors like Vascular Endothelial Growth Factor (VEGF) to promote vascularization. nih.gov

| Application | Key Feature of PEG-Maleimide Hydrogel | Example |

| Cell Encapsulation | Mild, in-situ gelation, high cytocompatibility nih.govresearchgate.net | Encapsulation of pancreatic islets for diabetes treatment. nih.gov |

| Guided Bone Regeneration | Tunable degradation and mechanical properties nih.gov | Delivery of Bone Morphogenetic Protein-2 (BMP-2) in a rat calvarial defect model. nih.gov |

| Sustained Protein Delivery | Control over diffusion by tuning crosslink density nih.gov | Extended in vivo release of VEGF. nih.gov |

| Stimuli-Responsive Delivery | Incorporation of degradable linkers (enzymatic, redox) nih.govacs.org | Release of therapeutics in response to MMPs or glutathione. nih.govrsc.org |

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis of Mal-Amido-PEG4-acid Conjugates (e.g., NMR, FT-IR for structural confirmation)

Spectroscopic methods are fundamental in the initial confirmation of the covalent structure of this compound and its subsequent conjugates. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure at the atomic level. In the analysis of this compound conjugates, ¹H NMR is particularly useful for verifying the presence of key structural components. For instance, the characteristic signals for the maleimide (B117702) protons are typically observed around δ 6.7 ppm. The polyethylene (B3416737) glycol (PEG) backbone of the linker gives rise to distinct signals in the δ 3.5–3.7 ppm region. Following conjugation, shifts in the signals of the protons adjacent to the maleimide and the amino or thiol group of the biomolecule confirm the formation of the desired covalent bond. Analysis of related PEG-containing conjugates has demonstrated the utility of ¹H NMR in confirming the structure of the synthesized products. mdpi.comrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the amide C=O stretch, the carboxylic acid C=O stretch, and the ether C-O-C bonds of the PEG linker. mdpi.comrsc.org Specifically, the C=O stretching vibration of the NHS ester in a precursor molecule appears around 1730 cm⁻¹, while the maleimide C=C bond can be observed at approximately 690 cm⁻¹. Upon conjugation, the disappearance or shifting of these bands, along with the appearance of new bands corresponding to the newly formed bonds, provides evidence of successful conjugation. For example, in a study involving a maleimide-terminated four-arm-PEG, the FT-IR spectrum confirmed the structure by showing absorption peaks for –CH₂–, ester C=O, amide I, amide II, and ether C–O–C at 2875, 1716, 1650, 1548, and 1090 cm⁻¹, respectively. mdpi.com Another study noted that the characteristic band for an azide (B81097) group, when present, appears at 2100 cm⁻¹. d-nb.info

| Technique | Functional Group/Proton | Expected Chemical Shift/Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Maleimide Protons | ~6.7 ppm | |

| ¹H NMR | PEG Backbone Protons | ~3.5–3.7 ppm | |

| FT-IR | NHS Ester C=O Stretch | ~1730 cm⁻¹ | |

| FT-IR | Amide I | ~1650 cm⁻¹ | mdpi.comrsc.org |

| FT-IR | Ether C-O-C | ~1090-1100 cm⁻¹ | mdpi.comrsc.org |

| FT-IR | Maleimide C=C | ~690 cm⁻¹ |

Chromatographic Techniques for Purity and Conjugation Efficiency Assessment (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and its conjugates, as well as for determining the efficiency of the conjugation reaction.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase. For this compound, a purity of ≥95.0% as determined by HPLC is a common quality standard. vwr.com When analyzing conjugates, reversed-phase HPLC (RP-HPLC) is often used. The retention time of the conjugate will differ from that of the unconjugated starting materials. By integrating the peak areas in the chromatogram, the percentage of conjugated product, unreacted biomolecule, and remaining linker can be quantified, thus providing a measure of conjugation efficiency. For example, in the synthesis of cholesteryl-PEG conjugates, HPLC-MS was used to confirm the purity of the products, with many achieving 99% purity. acs.org Similarly, studies on other maleimide-containing conjugates have utilized HPLC to monitor reaction completion and product purity. google.comacs.org Hydrophobic Interaction Chromatography (HIC) is another valuable technique, especially for antibody-drug conjugates (ADCs), to determine the drug-to-antibody ratio (DAR). acs.org

| Compound | Purity by HPLC | Reference |

|---|---|---|

| This compound | ≥95.0% | vwr.com |

| Chol-PEG4-OCH₃ | 99% | acs.org |

| Cholesteryl-PEG Conjugate Intermediate | 99% | acs.org |

Mass Spectrometry for Conjugate Identification and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights. This is critical for confirming the identity of the this compound conjugate and verifying that the correct number of linker-payload molecules has been attached to the biomolecule.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for bioconjugates. The measured molecular weight of the conjugate should correspond to the sum of the molecular weight of the biomolecule and the this compound linker(s). Any deviation from the expected mass could indicate incomplete conjugation, degradation, or other side reactions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the conjugate. csic.es In the development of antibody-drug conjugates, MS is crucial for determining the distribution of different drug-to-antibody ratio species. acs.org For instance, deconvoluted MS analysis can confirm the successful conjugation and identify the various DAR species present in the mixture. acs.org

| Compound | Calculated Mass (m/z) | Observed Mass (m/z) | Technique | Reference |

|---|---|---|---|---|

| This compound | 416.4 g/mol | - | - | broadpharm.com |

| Chol-PEG4 Intermediate | 256.27 [M+H]⁺ | 257.4 [M+H]⁺ | HPLC-MS (ESI) | csic.es |

| Chol-PEG4-OCH₃ | 576.48 | 593.8 [M+H+H₂O]⁺ | HPLC-MS (ESI) | acs.org |

In Vitro and In Vivo Stability Profiling of this compound Conjugates

The stability of the linkage between the biomolecule and the payload is a critical determinant of the efficacy and safety of a bioconjugate. The maleimide group, while effective for thiol-specific conjugation, can be susceptible to hydrolysis and exchange reactions with other thiols in biological environments.

In Vitro Stability studies are typically conducted by incubating the conjugate in relevant biological media, such as plasma or serum, at physiological temperature and pH. acs.org The stability is then monitored over time using techniques like HPLC or MS to quantify the amount of intact conjugate remaining. Studies have shown that the stability of the maleimide-thiol linkage can be influenced by the local chemical environment. For example, the hydrolytic stability of maleimide-containing platinum complexes was investigated in phosphate (B84403) buffer at pH 7.4. acs.org Some maleimides are prone to hydrolysis under these conditions, which can lead to the release of the conjugated payload. acs.org

In Vivo Stability profiling involves administering the conjugate to an animal model and analyzing samples (e.g., blood, tissues) at various time points. This provides crucial information on the pharmacokinetic profile and the stability of the conjugate in a complex biological system. For instance, the stability of radiolabeled maleimide-based conjugates has been assessed in vivo, with some demonstrating robust stability. nih.gov The development of linkers with improved stability is an active area of research. For example, certain peptide linkers are designed for enhanced stability in circulation to minimize premature drug release. ks-vpeptide.com The hydrophilic PEG spacer in this compound can also contribute to improved pharmacokinetics and stability of the conjugate. lookchem.comresearchgate.net

Computational and Theoretical Studies of Mal Amido Peg4 Acid

Molecular Dynamics Simulations of PEG Linker Conformation and Flexibility

Research findings from MD simulations on PEG linkers highlight their inherent flexibility. The conformational ensemble of a PEG linker is typically characterized by a distribution of end-to-end distances and radii of gyration (Rg). nih.govmdpi.comacs.org These parameters provide a measure of the linker's extension and compactness. While specific MD studies focusing exclusively on Mal-Amido-PEG4-acid are not extensively published, data from simulations of similar PEGylated molecules and free PEG chains in aqueous solutions offer relevant insights. acs.orgcnr.itresearchgate.net

The flexibility of the PEG chain allows it to adopt a range of conformations, from extended to more compact, collapsed states. This conformational heterogeneity can be influenced by the surrounding environment and interactions with other parts of the conjugate. acs.orgbiorxiv.org For instance, in aqueous solution, hydrophobic collapse around an alkyl portion of a linker can lead to folded conformations, while a more hydrophilic PEG linker may remain more solvent-exposed and adopt a variety of shapes and polarities. acs.org

Table 1: Representative Radii of Gyration (Rg) for PEG Chains of Varying Lengths from Computational and Experimental Studies This table compiles representative data from different studies to illustrate the relationship between PEG chain length and its spatial dimensions. The values for PEG4 are particularly relevant for understanding the conformational properties of this compound.

| PEG Chain Length (Number of Units) | Method | Radius of Gyration (Rg) (Å) | Reference |

| 4 | MD Simulation (in water) | ~5-7 | acs.org |

| 11 | MD Simulation (in water) | ~11 | cnr.it |

| 12 | Inferred from ADC studies | - | aacrjournals.org |

| 24 | Inferred from ADC studies | - | aacrjournals.org |

Note: The exact Rg value can vary depending on the force field used in the simulation and the specific chemical groups attached to the PEG chain.

The simulations reveal that the PEG4 component of this compound is not a rigid rod but a dynamic entity, constantly exploring a range of conformations. This flexibility can be advantageous, allowing the conjugate to adapt to its binding target, but it also presents challenges in rational design, as predicting the dominant conformation can be complex. creative-biolabs.com

In Silico Prediction of Reaction Energetics and Selectivity

The formation of a stable covalent bond between the linker and the targeting molecule is a critical step in the synthesis of antibody-drug conjugates. This compound utilizes a maleimide (B117702) group for this purpose, which reacts specifically with thiol groups (e.g., from cysteine residues on an antibody) via a Michael addition reaction. researchgate.net In silico quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to predict the energetics and selectivity of this conjugation reaction. acs.orgmdpi.comrsc.org

These computational methods can calculate the reaction energies (ΔE), Gibbs free energies (ΔG), and activation energies (ΔG‡) for the thiol-maleimide addition. acs.orgmdpi.comnih.gov A negative reaction energy indicates that the product is thermodynamically more stable than the reactants, favoring the formation of the conjugate. The activation energy represents the energy barrier that must be overcome for the reaction to proceed, providing insight into the reaction kinetics. rsc.orgacs.org

Computational studies have consistently shown that the reaction between a thiol and a maleimide is highly exothermic, with reaction energies (ΔE) in the range of -27 to -29 kcal/mol. acs.orgnih.gov This indicates a strong thermodynamic driving force for the formation of the thioether bond. The Gibbs free energy of the reaction is also significantly negative, confirming the spontaneity of the process. mdpi.com

The selectivity of the maleimide-thiol reaction is another key aspect that can be investigated in silico. While maleimides can also react with amines (e.g., from lysine (B10760008) residues), the reaction with thiols is kinetically favored under physiological pH conditions (pH 6.5-7.5). researchgate.netrsc.org Computational models can compare the activation barriers for the reaction with thiols versus amines, providing a quantitative basis for this selectivity. Studies have shown that the reaction with a thiolate anion has a lower activation barrier than the reaction with a neutral amine, explaining the high chemoselectivity observed experimentally. mdpi.com

Table 2: Calculated Reaction and Activation Energies for the Thiol-Maleimide Addition This table summarizes energetic data from various computational studies on the Michael addition of a model thiol (methanethiol) to a model maleimide (N-methylmaleimide), which serves as a proxy for the reaction involving this compound.

| Parameter | Computational Method | Value (kcal/mol) | Solvent Model | Reference |

| Reaction Energy (ΔE) | M06-2X/6-311+G(d,p) | ~ -29 | Water | acs.orgnih.gov |

| Reaction Energy (ΔE) | CCSD(T)/6-311+G(d,p) | ~ -28 | Water | acs.orgnih.gov |

| Gibbs Free Energy (ΔG) | M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) | -8.3 (gas phase) | - | nih.gov |

| Gibbs Free Energy (ΔG) | M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) | -3.8 (water) | Water | nih.gov |

| Activation Energy (ΔG‡) | M06-2X/6-311+G(d,p) | 25 (for thiolate attack) | Water | nih.gov |

Note: The values represent the intrinsic reactivity and can be influenced by the specific substituents on the thiol and maleimide, as well as the solvent and pH conditions.

These in silico predictions are invaluable for optimizing conjugation protocols, as they can help in selecting the appropriate reaction conditions (e.g., pH, temperature) to ensure high efficiency and selectivity, minimizing the formation of unwanted byproducts. researchgate.net

Modeling of Drug-Linker-Antibody/Ligand Interactions in Conjugate Systems

In the context of an ADC, modeling can predict whether the linker is long enough to prevent the cytotoxic drug from interfering with the antibody's binding to its target antigen. mdpi.comnih.gov It can also provide insights into the linker's role in the drug release mechanism. For non-cleavable linkers like this compound, the entire antibody-linker-drug construct is internalized, and the drug is released upon lysosomal degradation of the antibody. researchgate.net Modeling can help to understand how the linker and the attached amino acid remnant affect the properties of the released drug.

For PROTACs, the linker's role is even more dynamic, as it must bridge two large proteins (the target protein and an E3 ligase) to form a stable ternary complex. creative-biolabs.comrsc.orgnih.gov Computational models are essential for predicting the geometry of this ternary complex and assessing its stability. scienceopen.com The length and flexibility of the PEG4 linker are critical; it must be long enough to span the distance between the two protein binding sites without inducing strain, yet not so long that it leads to an entropic penalty that destabilizes the complex. nih.gov